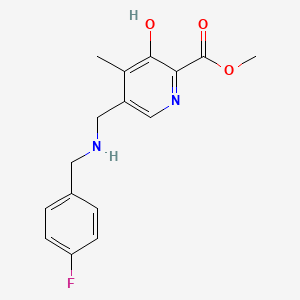
9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid is a chemical compound with the molecular formula C16H26O7 and a molecular weight of 330.37 g/mol . . This compound is significant in various biochemical and physiological processes.
Métodos De Preparación
The synthesis of 9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid involves multiple steps, typically starting from prostaglandin F2α. The synthetic route includes oxidation and hydrolysis reactions under controlled conditions . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying prostaglandin metabolism.
Biology: The compound is studied for its role in various biological processes, including inflammation and reproductive physiology.
Medicine: It is used in research related to prostaglandin-related diseases and conditions.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid involves its interaction with specific molecular targets and pathways. It acts as a metabolite of prostaglandin F2α, influencing various physiological processes such as inflammation and smooth muscle contraction. The compound’s effects are mediated through its binding to prostaglandin receptors and subsequent activation of intracellular signaling pathways .
Comparación Con Compuestos Similares
9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid can be compared with other similar compounds, such as:
Prostaglandin F2α: The parent compound from which it is derived.
Prostaglandin E2: Another prostaglandin with different physiological effects.
Prostaglandin D2: Known for its role in allergic reactions and sleep regulation.
The uniqueness of this compound lies in its specific metabolic pathway and its role as a major urinary metabolite of prostaglandin F2α .
Propiedades
Fórmula molecular |
C16H26O7 |
|---|---|
Peso molecular |
330.37 g/mol |
Nombre IUPAC |
8-[(1R,2R,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid |
InChI |
InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14?/m1/s1 |
Clave InChI |
IGRHJCFWWOQYQE-ZHZAVPAVSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H](C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |
SMILES canónico |
C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12338240.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)



![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)


![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B12338281.png)
